molecular formula C10H9NO2 B3306188 5-methoxy-1H-indole-4-carbaldehyde CAS No. 92623-00-2

5-methoxy-1H-indole-4-carbaldehyde

Cat. No.: B3306188
CAS No.: 92623-00-2
M. Wt: 175.18 g/mol
InChI Key: MGCZOMUDBYCPMF-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indole-4-carbaldehyde is an indole derivative that features a methoxy group at the 5-position and a formyl group at the 4-position of the indole ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-indole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole structure . For this compound, the starting materials would include a methoxy-substituted phenylhydrazine and a suitable aldehyde.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitronium tetrafluoroborate).

Major Products Formed:

Scientific Research Applications

5-Methoxy-1H-indole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-1H-indole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s formyl group can participate in nucleophilic addition reactions, while the indole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 5-Methoxy-1H-indole-3-carbaldehyde
  • 5-Methoxy-1H-indole-2-carbaldehyde
  • 5-Methoxy-1H-indole-4-carboxylic acid
  • 5-Methoxy-1H-indole-4-methanol

Comparison: 5-Methoxy-1H-indole-4-carbaldehyde is unique due to the position of the formyl group at the 4-position, which influences its reactivity and biological activity. Compared to 5-methoxy-1H-indole-3-carbaldehyde and 5-methoxy-1H-indole-2-carbaldehyde, the 4-position formyl group allows for different substitution patterns and interactions with molecular targets. The presence of the methoxy group at the 5-position also enhances its electron-donating properties, affecting its overall chemical behavior .

Properties

IUPAC Name

5-methoxy-1H-indole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-3-2-9-7(4-5-11-9)8(10)6-12/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCZOMUDBYCPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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